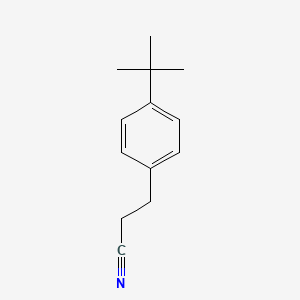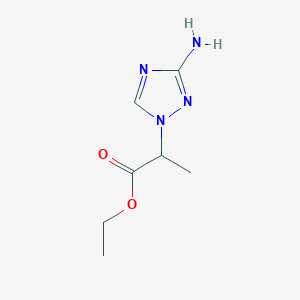
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is a compound of interest in biochemical research. It is known for its unique structure, which includes a benzofuran ring fused with an amino acid backbone. This compound is utilized in various scientific applications due to its potential biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid typically involves the reaction of benzofuran derivatives with amino acids under controlled conditions. One common method involves the use of catalytic and non-catalytic processes to achieve the desired product. For instance, benzofuran derivatives can be synthesized by reacting 1-(1-benzofuran-2-yl)-2-bromoethanone with thiourea, followed by further reactions with aromatic aldehydes to produce Schiff bases. These bases, when treated with thioacetic acid and catalytic ZnCl2, yield thiazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of palladium-catalyzed reactions, such as Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization, showcases the versatility in synthesizing benzofuran-containing compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is used in various scientific research applications, including:
Chemistry: It is used for fluorescent derivatization of amino acids, enhancing their detection and analysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the synthesis of biologically active molecules and pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of biochemical pathways, influencing processes such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(benzofuran-3-yl)propanoic acid: Similar structure but lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
Cinnabarinic acid: Another benzofuran derivative with distinct biological activity, used as a modulator of immune response.
Uniqueness
2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is unique due to its combination of a benzofuran ring with an amino acid backbone and a hydroxyl group. This structure provides it with distinct chemical reactivity and potential biological activity, making it valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-amino-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)10(13)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9-10,13H,3-4,12H2,(H,14,15) |
Clave InChI |
CIZOHJWOTNZLRY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)




![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)







![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
